REACTION_CXSMILES
|
[CH:1]1([CH:7]=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[CH3:16][C:17](=[O:20])[CH:18]=[CH2:19]>C(O)C.[Br-].C([N+]1C(C)=C(CCO)SC=1)C>[CH:1]1([C:7](=[O:8])[CH2:19][CH2:18][C:17](=[O:20])[CH3:16])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:4.5|
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Name
|
|
Quantity
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3.22 mL
|
Type
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reactant
|
Smiles
|
C1(CCCCC1)C=O
|
Name
|
|
Quantity
|
7.46 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
2.22 mL
|
Type
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reactant
|
Smiles
|
CC(C=C)=O
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Name
|
|
Quantity
|
9.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
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1.35 g
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Type
|
catalyst
|
Smiles
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[Br-].C(C)[N+]1=CSC(=C1C)CCO
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction was then concentrated under vacuum
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Type
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EXTRACTION
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Details
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the resulting residue was extracted with ethyl acetate (3×50 mL)
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Type
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DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (sodium sulfate)
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated to an orange residue which
|
Type
|
CUSTOM
|
Details
|
was purified on silica gel using an automated system (ISCO 120 g, 20 mL/min) and 0 to 45% ethyl acetate in hexanes over 60 minutes as the eluent
|
Duration
|
60 min
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(CCC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.24 mmol | |
AMOUNT: MASS | 1.32 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 27.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |